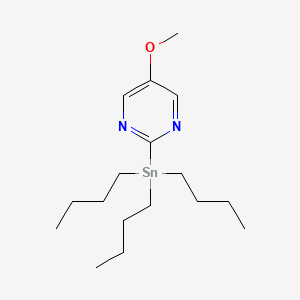
Tributyl-(5-methoxypyrimidin-2-yl)stannane
Vue d'ensemble
Description
Tributyl-(5-methoxypyrimidin-2-yl)stannane is an organotin compound that has gained attention in the field of organic synthesis. It is known for its utility in various chemical reactions, particularly in Stille cross-coupling reactions, which are used to form carbon-carbon bonds. The compound’s structure consists of a stannane (tin) atom bonded to a 5-methoxypyrimidin-2-yl group and three butyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tributyl-(5-methoxypyrimidin-2-yl)stannane typically involves the reaction of 5-methoxypyrimidine with tributyltin chloride in the presence of a base. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation. The general reaction scheme is as follows:
5-methoxypyrimidine+tributyltin chloridebasethis compound+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Tributyl-(5-methoxypyrimidin-2-yl)stannane undergoes various types of chemical reactions, including:
Substitution Reactions: The stannane group can be replaced by other groups through nucleophilic substitution.
Oxidation Reactions: The tin atom can be oxidized to higher oxidation states.
Coupling Reactions: It is widely used in Stille cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles. The reactions are typically carried out in polar solvents such as DMF or DMSO.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used.
Coupling Reactions: Palladium catalysts are commonly used in Stille cross-coupling reactions, with conditions including the use of a base and an inert atmosphere.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Stille cross-coupling reactions, the product is typically a new carbon-carbon bond between the pyrimidine ring and another organic group.
Applications De Recherche Scientifique
Tributyl-(5-methoxypyrimidin-2-yl)stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Stille cross-coupling reactions.
Biology: The compound can be used to modify biomolecules, enabling the study of biological processes and the development of new drugs.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of Tributyl-(5-methoxypyrimidin-2-yl)stannane in chemical reactions involves the formation of a reactive intermediate, which then undergoes further transformations. In Stille cross-coupling reactions, the tin atom forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the coupling partner. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tributyl-(5-methylpyridin-2-yl)stannane
- Tributyl-(6-methoxypyridin-2-yl)stannane
- Tributyl-(2-pyridyl)stannane
Uniqueness
Tributyl-(5-methoxypyrimidin-2-yl)stannane is unique due to the presence of the methoxy group on the pyrimidine ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis, offering different properties compared to similar compounds.
Propriétés
IUPAC Name |
tributyl-(5-methoxypyrimidin-2-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N2O.3C4H9.Sn/c1-8-5-2-6-4-7-3-5;3*1-3-4-2;/h2-3H,1H3;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWPLISEEGWAEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC=C(C=N1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2OSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701279205 | |
| Record name | 5-Methoxy-2-(tributylstannyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701279205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
727388-71-8 | |
| Record name | 5-Methoxy-2-(tributylstannyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=727388-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxy-2-(tributylstannyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701279205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methoxy-2-(tributylstannyl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


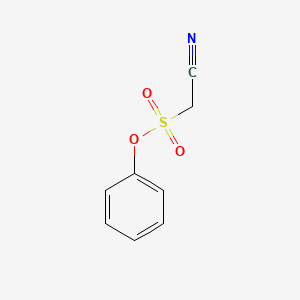
![Ethyl 3-[[5-(acetylamino)-2-methoxyphenyl]amino]butyrate](/img/structure/B1660094.png)
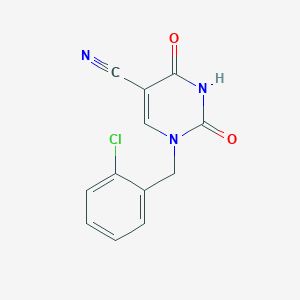
![Benzenamine, 3-[3-(trimethoxysilyl)propoxy]-](/img/structure/B1660099.png)
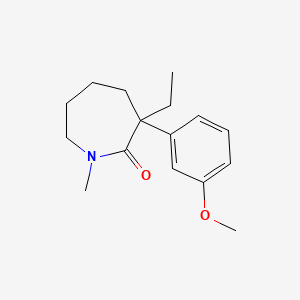
![N-(6-Hydroxybenzo[1,3]dioxol-5-YL)acetamide](/img/structure/B1660102.png)


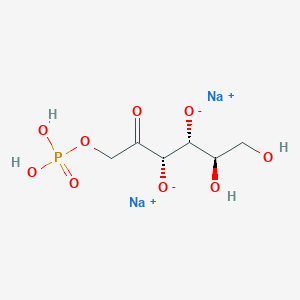
![2,2,6-Trichloro-7-oxabicyclo[4.1.0]heptane-1-carboxamide](/img/structure/B1660108.png)
![Methyl 3-chloro-6-[[1-(difluoromethyl)pyrazole-3-carbonyl]amino]benzothiophene-2-carboxylate](/img/structure/B1660109.png)



